2-bromo-N-(4-{[(2E)-2-(4-hydroxy-3-iodo-5-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide
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Overview
Description
2-BROMO-N-(4-{N’-[(E)-(4-HYDROXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE is a complex organic compound with potential applications in various scientific fields. It is characterized by the presence of bromine, iodine, and methoxy groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BROMO-N-(4-{N’-[(E)-(4-HYDROXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxy-3-iodo-5-methoxybenzaldehyde with hydrazine derivatives, followed by bromination and subsequent coupling with benzamide derivatives .
Industrial Production Methods
large-scale synthesis would involve optimization of reaction conditions to ensure high yield and purity, possibly using automated synthesis equipment and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
2-BROMO-N-(4-{N’-[(E)-(4-HYDROXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The presence of hydroxyl groups makes it susceptible to oxidation reactions.
Reduction: The compound can be reduced under specific conditions to alter its functional groups.
Substitution: Halogen atoms (bromine and iodine) in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines .
Scientific Research Applications
2-BROMO-N-(4-{N’-[(E)-(4-HYDROXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-BROMO-N-(4-{N’-[(E)-(4-HYDROXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets. The compound’s bromine and iodine atoms may facilitate binding to enzymes or receptors, altering their activity. Pathways involved could include inhibition of specific enzymes or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Bromobenzamide: Shares the bromine and benzamide structure but lacks the additional functional groups.
4-Bromo-N-(2-methylphenyl)benzamide: Similar structure with a different substitution pattern on the benzene ring.
2-bromo-N-(4-{N’-[(E)-(3-nitrophenyl)methylidene]hydrazinecarbonyl}phenyl)benzamide: Similar hydrazinecarbonyl and bromine substitution but with a nitrophenyl group.
Uniqueness
The uniqueness of 2-BROMO-N-(4-{N’-[(E)-(4-HYDROXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE lies in its combination of bromine, iodine, and methoxy groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
Molecular Formula |
C22H17BrIN3O4 |
---|---|
Molecular Weight |
594.2 g/mol |
IUPAC Name |
2-bromo-N-[4-[[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylideneamino]carbamoyl]phenyl]benzamide |
InChI |
InChI=1S/C22H17BrIN3O4/c1-31-19-11-13(10-18(24)20(19)28)12-25-27-21(29)14-6-8-15(9-7-14)26-22(30)16-4-2-3-5-17(16)23/h2-12,28H,1H3,(H,26,30)(H,27,29)/b25-12+ |
InChI Key |
YOXDOWJCADSSQG-BRJLIKDPSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br)I)O |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br)I)O |
Origin of Product |
United States |
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